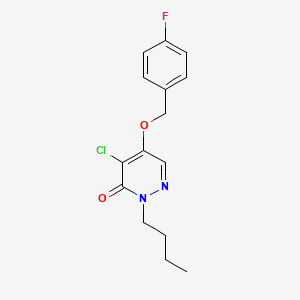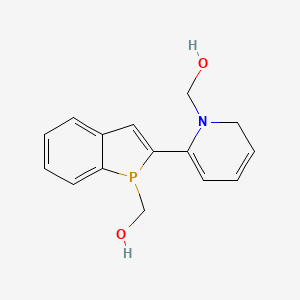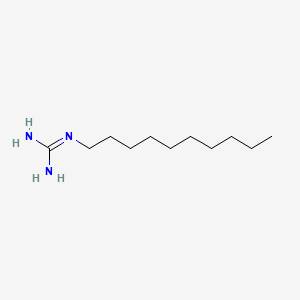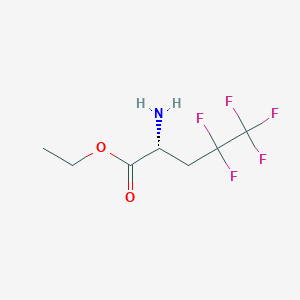
Ethyl (R)-2-amino-4,4,5,5,5-pentafluoropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and multiple fluorine atoms, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The amino group is introduced through a subsequent amination reaction, where the ester is treated with an appropriate amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and consistent quality of the final product. Industrial methods may also incorporate purification steps such as distillation and crystallization to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3,3,3-trifluoropropanoate: This compound has fewer fluorine atoms and different reactivity.
Ethyl 2-amino-4,4,4-trifluorobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-5,5,5-trifluoropentanoate: Similar structure but with fewer fluorine atoms.
The uniqueness of Ethyl ®-2-amino-4,4,5,5,5-pentafluoropentanoate lies in its higher fluorine content, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H10F5NO2 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C7H10F5NO2/c1-2-15-5(14)4(13)3-6(8,9)7(10,11)12/h4H,2-3,13H2,1H3/t4-/m1/s1 |
Clave InChI |
NNPWRIQJPPUNLM-SCSAIBSYSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC(C(F)(F)F)(F)F)N |
SMILES canónico |
CCOC(=O)C(CC(C(F)(F)F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


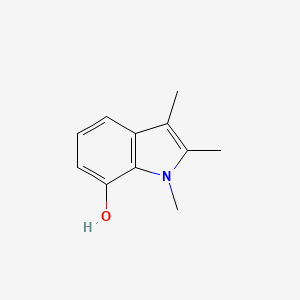
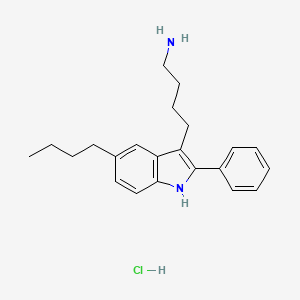
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
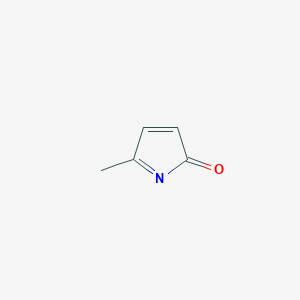
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)




